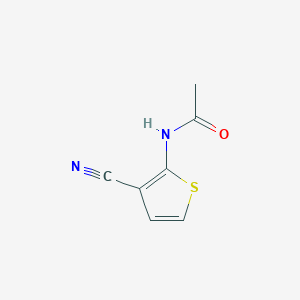

N-(3-cyanothiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c1-5(10)9-7-6(4-8)2-3-11-7/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSDPIIIRFZTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306386 | |

| Record name | N-(3-Cyano-2-thienyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55654-18-7 | |

| Record name | N-(3-Cyano-2-thienyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55654-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Cyano-2-thienyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Analysis of N 3 Cyanothiophen 2 Yl Acetamide

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the structure of N-(3-cyanothiophen-2-yl)acetamide by providing information about its functional groups and the chemical environment of its atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of a related derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the FT-IR spectrum revealed key absorption bands that confirm its structure. nih.govresearchgate.net A distinct band at approximately 3262 cm⁻¹ corresponds to the N-H stretching vibration of the amide group. nih.gov The presence of the C≡N (nitrile) group is confirmed by a significant absorption band at 2222 cm⁻¹. nih.gov Furthermore, the characteristic amide I band (C=O stretching) appears at 1688 cm⁻¹, while the amide II band, which arises from N-H bending and C-N stretching vibrations, is observed around 1433 cm⁻¹. nih.gov These experimentally observed frequencies are consistent with the values reported for similar amide compounds. nih.gov

Table 1: FT-IR Spectral Data for N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.gov

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3262 |

| C≡N | Stretching | 2222 |

| C=O | Amide I Stretching | 1688 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule.

For N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the ¹H NMR spectrum, recorded in CDCl₃, shows a singlet signal at 9.32 ppm, which is attributed to the amide proton (NH-C=O). acs.org The methylene (B1212753) protons (-CH₂-) appear as a singlet at 4.10 ppm. acs.org The protons of the two thiophene (B33073) rings resonate in the region of δ = 6.89–7.33 ppm, showing as multiplets and doublets, confirming their respective chemical environments. acs.org

The ¹³C NMR spectrum of the same compound displayed 11 distinct resonances, consistent with the proposed molecular structure. acs.org The carbons of the thiophene rings appear in the range of 28.02–149.6 ppm. acs.org Specifically, the C5 and C4 carbons of one thiophene ring are observed downfield at 149.6 and 134.0 ppm, respectively. acs.org

Table 2: ¹H NMR Spectral Data for N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide in CDCl₃ acs.org

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| Amide (NH) | 9.32 | Singlet | 1H |

| Methylene (CH₂) | 4.10 | Singlet | 2H |

| Thiophene Ring | 7.06-7.33 | Multiplet/Doublet | 3H |

Table 3: ¹³C NMR Spectral Data for N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide in CDCl₃ acs.org

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Thiophene Ring (C5) | 149.6 |

| Thiophene Ring (C4) | 134.0 |

Mass Spectrometry (e.g., EI-MS, MALDI TOF, LC-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of a compound. While specific mass spectrometry data for this compound is not detailed in the provided search results, the characterization of related compounds often employs techniques like Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB⁺-MS). semanticscholar.orgnih.gov For instance, in the analysis of nitazene (B13437292) analogs, which are also complex heterocyclic compounds, high-resolution mass spectrometry under positive electrospray ionization typically reveals the protonated molecular ion [M+H]⁺. nih.gov Further fragmentation analysis (MS²) can then provide characteristic product ions that help to confirm the molecular structure. nih.gov

Crystallographic Investigations

Crystallographic studies, particularly single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide revealed that it crystallizes in the monoclinic space group P2₁/c with four molecules per unit cell (Z = 4). nih.gov The analysis confirmed the non-planar nature of the molecule, with a significant dihedral angle of 74.27(10)° between the two thiophene rings. nih.gov The bond lengths determined from the X-ray data are consistent with expected values for such a structure. For example, the C≡N triple bond of the nitrile group has a length of 1.142(5) Å, and the C=O double bond of the amide group is 1.217(4) Å. nih.gov The sulfur-carbon bond lengths within the thiophene rings fall within the typical range for thiophene-containing compounds. nih.gov

Table 4: Selected Crystallographic Data for N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z | 4 |

| Dihedral Angle (Thiophene-Thiophene) | 74.27(10)° |

| C≡N Bond Length | 1.142(5) Å |

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

Specific research detailing the Hirshfeld surface analysis of this compound to quantify intermolecular contacts such as H···H, C···H, S···H, N···H, and O···H is not present in the surveyed literature. This type of analysis is crucial for understanding the packing of molecules in a crystal lattice and the nature of the non-covalent interactions that stabilize the crystal structure. While this analysis has been performed for similar molecules, the absence of a published crystal structure for this compound prevents such a study.

Advanced Optical Spectroscopy (e.g., UV-Vis Absorption) for Electronic Structure Inference

Similarly, dedicated studies on the advanced optical spectroscopy, such as UV-Vis absorption, of this compound to infer its electronic structure could not be found. This analysis would provide insights into the electronic transitions within the molecule, such as π-π* and n-π* transitions, which are fundamental to understanding its color, reactivity, and potential applications in materials science. libretexts.org While general principles of UV-Vis spectroscopy can be applied to predict likely absorption regions based on the structure, specific experimental data including absorption maxima (λmax) and molar absorptivity values are not available. libretexts.org

Computational Chemistry and Theoretical Modeling of N 3 Cyanothiophen 2 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and properties of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to provide detailed insights into molecular systems.

Density Functional Theory (DFT) Studies: Selection of Exchange-Correlation Functions (e.g., B3LYP) and Basis Sets (e.g., 6-311++G(d,p))

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study of N-(3-cyanothiophen-2-yl)acetamide would involve the careful selection of an exchange-correlation functional and a basis set.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT. nih.govacs.orgacs.orgresearchgate.net It often provides reliable results for a wide range of organic molecules.

The 6-311++G(d,p) basis set is a Pople-style basis set that would be well-suited for this molecule. This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to better describe anions and weak interactions, and polarization functions (d,p) on heavy and hydrogen atoms to allow for more flexibility in describing bonding. nih.govacs.orgacs.orgresearchgate.net

The combination of B3LYP and 6-311++G(d,p) has been successfully applied to study related thiophene (B33073) derivatives, demonstrating its suitability for this class of compounds. nih.govacs.orgacs.orgresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) for Electronic Properties

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's electronic properties and reactivity.

HOMO: This orbital represents the ability of a molecule to donate electrons. A higher HOMO energy level suggests a greater tendency to act as a nucleophile.

LUMO: This orbital represents the ability of a molecule to accept electrons. A lower LUMO energy level indicates a greater propensity to act as an electrophile.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For this compound, the distribution and energies of these orbitals would reveal the most likely sites for electron donation and acceptance.

Global Reactivity Descriptors

| Descriptor | Formula | Description |

| Ionization Energy (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | A measure of the molecule's ability to act as a nucleophile, often calculated relative to a reference molecule like tetracyanoethylene (B109619) (TCE). |

This table is populated with the standard formulas for these descriptors. The actual values for this compound would require specific computational results.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding charge distribution and predicting reactive sites.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these would likely be located around the oxygen and nitrogen atoms.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These would be expected near the hydrogen atoms, particularly the amide proton.

Green regions: Represent areas of neutral potential.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species.

Reactivity and Interaction Predictions

Building upon the electronic structure information, further computational analyses can predict the specific reactive sites within the molecule.

Fukui Function (FF) Analysis for Identifying Reactive Sites

Fukui function analysis is a powerful method for identifying the most reactive sites in a molecule. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. nih.govacs.orgresearchgate.net

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (predicts where an incoming nucleophile will attack).

f-(r): For electrophilic attack (predicts where an incoming electrophile will attack).

f0(r): For radical attack.

By calculating these values for each atom in this compound, one could precisely pinpoint the atoms most susceptible to different types of chemical reactions. For instance, a high value of f+ on a specific carbon atom would suggest it is a primary site for nucleophilic attack.

Electrophilicity-Based Charge Transfer (ECT) and Charge Transfer (ΔN) Computations

Theoretical calculations, specifically using Density Functional Theory (DFT) with the B3LYP exchange-correlation functional and a 6-311++G(d,p) basis set, have been instrumental in understanding the charge transfer properties of this compound. acs.org The electrophilicity-based charge transfer (ECT) and the amount of charge transfer (ΔN) are key parameters in predicting how a molecule will interact with other chemical species. acs.orgacs.org

The ECT method provides insights into the maximum charge a molecule can accept, while ΔN quantifies the actual charge transferred during an interaction. These computations are crucial for predicting the reactivity of this compound, particularly its potential to act as an electrophile. Studies have shown that after accepting an electronic charge, the energy of an electrophile decreases. nih.gov Consequently, a species with a lower electrophilicity index is more likely to behave as a nucleophile in a reaction between two molecules. nih.gov

The analysis of these parameters helps in understanding the molecule's electronic structure and its propensity to engage in charge-transfer interactions, which are fundamental to many chemical and biological processes. acs.orgacs.org

Theoretical Examination of Interactions with Biological Macromolecules (e.g., DNA bases: guanine, thymine, adenine, cytosine)

Computational studies have been extended to explore the interactions between this compound and the fundamental components of DNA: the nucleobases guanine, thymine, adenine, and cytosine. acs.orgacs.org By optimizing the geometry of the compound and the DNA bases at the same level of theory, researchers can analyze the nature and strength of these potential interactions. acs.org

The calculations of the electrophilicity index suggest that DNA bases, particularly cytosine, adenine, thymine, and guanine, can act as effective nucleophiles, capable of attacking the this compound molecule. nih.gov This theoretical prediction is vital for understanding the potential mechanisms of action if this compound were to be considered for applications involving DNA interaction. researchgate.net The binding energies between the compound and DNA base pairs, such as guanine-cytosine and adenine-thymine, can also be calculated to quantify the stability of these interactions. ijacskros.com

These theoretical investigations provide a molecular-level rationale for the observed biological activities of similar compounds and can guide the design of new molecules with specific DNA-binding properties. acs.orgresearchgate.netmdpi.com

Photochemical Isomerization Mechanisms and Potential Energy Surface Analysis

The photochemical behavior of thiophene derivatives is a complex area of study. Theoretical investigations into the photochemical isomerization of related molecules, such as 2-cyanothiophene, provide a framework for understanding the potential photochemical pathways of this compound. researchgate.netnih.gov

Using methods like the Complete Active Space Self-Consistent Field (CASSCF), researchers can explore various proposed mechanisms for photoisomerization. researchgate.netnih.gov These include the internal cyclization-isomerization route, the zwitterion-tricyclic route, and a direct route involving conical intersections. researchgate.netnih.gov Conical intersections are crucial points on the potential energy surface where different electronic states have the same energy, facilitating rapid, non-radiative transitions from an excited state back to the ground state, often leading to a different isomer. nih.gov

By mapping the potential energy surfaces and identifying the structures of intermediates, transition states, and conical intersections, a qualitative and often quantitative explanation of the reaction pathways can be achieved. researchgate.netnih.gov These computational models suggest that the most likely photochemical reaction route proceeds from the reactant to the Franck-Condon region upon light absorption, followed by movement towards a conical intersection, and finally relaxation to the photoproduct. researchgate.netnih.gov

Proton Affinity Studies of Nitrile-Substituted Thiophenes

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase. Theoretical studies on nitrile-substituted thiophenes, such as 2-cyanothiophene and 3-cyanothiophene, are crucial for characterizing their chemical reactivity. rsc.org Computational methods like G2(MP2) and G3B3 are employed to calculate the proton affinities and the thermochemical properties (enthalpy, entropy, and Gibbs free energy changes) of the protonation reactions. rsc.org

These studies have shown that for nitrile-substituted thiophenes, protonation preferentially occurs at the nitrogen atom of the nitrile group. rsc.org The presence of electron-donating or electron-withdrawing substituents on the thiophene ring can significantly influence the proton affinity. nih.gov For instance, nitriles with a nearby electron pair-donating group can exhibit exceptionally high proton affinities due to the formation of a new bond upon protonation. bsb-muenchen.de

Understanding the proton affinity of this compound is essential for predicting its behavior in acidic environments and its potential to participate in acid-base catalysis.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

To predict and understand the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are powerful computational tools. researchgate.net These methods are used to model the interaction of a small molecule (ligand) with a biological macromolecule (target), such as an enzyme or a receptor. nih.gov

Molecular docking predicts the preferred binding orientation and affinity of the ligand to the target's binding site. nih.gov Following docking, MD simulations can be performed to study the stability of the ligand-target complex over time. nih.gov These simulations provide detailed insights into the dynamic behavior of the complex, including conformational changes and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. nih.gov

For instance, in studies of similar acetamide (B32628) derivatives, molecular docking has been used to predict their inhibitory activity against enzymes involved in neurodegenerative diseases. nih.gov The results of these simulations can guide the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved properties. nih.gov

For a series of compounds related to this compound, a QSAR study would involve calculating a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and then using statistical methods to build a predictive model. This approach can reveal the structural features that are either beneficial or detrimental to the desired biological effect.

While specific QSAR studies on this compound are not extensively reported, the principles of QSAR are widely applied in medicinal chemistry for the development of new therapeutic agents. nih.gov

Chemical Reactivity and Derivatization Strategies for N 3 Cyanothiophen 2 Yl Acetamide

Influence of Substituent Effects on Reactivity Patterns

The chemical behavior of the thiophene (B33073) ring in N-(3-cyanothiophen-2-yl)acetamide is a classic example of a "push-pull" system. The acetamido group (-NHCOCH₃) at C2 is a powerful electron-donating group (EDG) through resonance, where the lone pair of electrons on the nitrogen atom can be delocalized into the thiophene ring. This effect increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution. Such groups are known as activators. youtube.com

Conversely, the cyano group (-CN) at C3 is a strong electron-withdrawing group (EWG) due to both induction and resonance. It pulls electron density out of the thiophene ring, making the ring more electron-deficient and less reactive towards electrophiles. These groups are termed deactivators. youtube.comyoutube.com The presence of both an activating and a deactivating group on the same ring creates a complex reactivity landscape. The activating effect of the acetamido group generally dominates, making the ring more susceptible to electrophilic attack than an unsubstituted thiophene, but the deactivating cyano group modulates this reactivity. In reactions involving nucleophilic attack, the electron-withdrawing nature of the cyano group can facilitate such transformations.

The introduction of further electron-donating or electron-withdrawing groups onto the thiophene ring can fine-tune the electronic properties, which can be used to adjust the HOMO and LUMO energy levels of the resulting derivatives. rsc.org

Table 1: General Effects of Substituents on Thiophene Ring Reactivity

| Substituent Type | Examples | Effect on Ring | Reactivity toward Electrophilic Aromatic Substitution (EAS) |

| Electron-Donating Group (EDG) | -NH₂, -OH, -OR, -NHCOR, -Alkyl | Activator | Increases rate of EAS |

| Electron-Withdrawing Group (EWG) | -NO₂, -CN, -SO₃H, -COR, -Halogens | Deactivator | Decreases rate of EAS |

This table provides a general summary of substituent effects.

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents determine the position of the incoming electrophile. The acetamido group is a potent ortho-, para-director, while the cyano group is a meta-director. youtube.comlibretexts.orgyoutube.com

For this compound:

The acetamido group at C2 directs incoming electrophiles to its ortho position (C3) and its para position (C5).

The cyano group at C3 directs incoming electrophiles to its meta positions (C5).

Both groups synergistically direct the incoming electrophile to the C5 position. The C3 position is already substituted, and the C4 position is sterically hindered by the adjacent C3-cyano group and electronically deactivated by its proximity to the EWG. Therefore, electrophilic substitution on this compound is highly regioselective, occurring almost exclusively at the C5 position. This is because the carbocation intermediate (arenium ion) formed by attack at C5 is significantly more stabilized by the resonance contribution from the electron-donating acetamido group. libretexts.org

Functional Group Transformations and Modifications of the Acetamide (B32628) Moiety

The acetamide moiety itself is a site for various chemical modifications. Standard amide chemistry can be applied to transform this functional group, providing a route to different classes of thiophene derivatives.

Hydrolysis: The acetamide can be hydrolyzed under acidic or basic conditions to yield 2-amino-3-cyanothiophene. This amine is a crucial building block for many heterocyclic syntheses.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), converting the acetamide into an N-ethylamino group.

Dehydration: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can dehydrate the primary amide to a nitrile, although this is not applicable here as the amide is secondary.

N-Acylation/Alkylation: The amide nitrogen can potentially undergo further acylation or alkylation under specific conditions, though this generally requires a strong base to deprotonate the amide first. A notable synthesis involves the N-acylation of the parent amine, 2-aminothiophene-3-carbonitrile (B183302), with an activated carboxylic acid (like an acyl chloride) to form this compound and its derivatives. nih.govacs.org

A comprehensive list of functional group transformations applicable to amides can be found in various organic synthesis resources. organic-synthesis.comyoutube.com

Cyclization Reactions Leading to Fused Heterocycles

One of the most significant applications of this compound and its parent amine is in the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. mdpi.com This class of compounds is of great interest in medicinal chemistry as they are bioisosteres of purines. mdpi.com

The ortho-amino-nitrile functionality is a classic precursor for constructing a pyrimidine (B1678525) ring fused to the thiophene core. The reaction typically involves the cyclization of 2-acylaminothiophene-3-carboxamide derivatives with a base. nih.gov A common synthetic route involves first preparing the 2-aminothiophene-3-carbonitrile, which is then elaborated. For instance, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can yield an intermediate that undergoes an acid-catalyzed Dimroth rearrangement with an appropriate amine to form substituted thieno[2,3-d]pyrimidin-4-amines. scielo.br Microwave irradiation has been shown to accelerate these reactions, leading to high yields in a short time. scielo.br

Another approach involves the chlorination of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines with reagents like phosphoryl chloride, followed by nucleophilic substitution with various amines to generate a library of 4-aminothieno[2,3-d]pyrimidines. nih.gov These derivatives have been explored for various biological activities. nih.govijacskros.comnih.gov

Table 2: Examples of Synthesized Thieno[2,3-d]pyrimidine Derivatives

| Starting Material Precursor | Reagents | Product Class | Reference |

| 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | 1. DMF-DMA, Microwave2. Aromatic Amine, Acetic Acid | N-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines | scielo.br |

| 2-Acylaminothiophene-3-carboxamide | Base | 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidines | nih.gov |

| 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidines | 1. POCl₃2. Various Amines | 4-Alkylamino/Arylaminothieno[2,3-d]pyrimidines | nih.gov |

| Methyl 2-aminothiophene-3-carboxylate | Urea, heat | Thieno[2,3-d]pyrimidine-2,4-diol | ijacskros.com |

This table illustrates synthetic pathways to thieno[2,3-d]pyrimidines starting from precursors related to this compound.

Exploration of Novel Reaction Pathways and Catalytic Systems for Derivatization

Modern organic synthesis increasingly relies on novel catalytic systems to achieve efficient and selective C-H bond functionalization, bypassing the need for pre-functionalized starting materials. nih.govelsevierpure.com While specific examples for this compound are not extensively documented, the principles of catalytic C-H activation are applicable.

Transition-metal catalysis, particularly with palladium, rhodium, or iridium, could enable the direct functionalization of the C-H bond at the C5 position of the thiophene ring. elsevierpure.comyoutube.com Such methods could introduce alkyl, aryl, or other functional groups with high selectivity, avoiding multi-step sequences that might otherwise be required.

Furthermore, catalytic domino reactions represent an efficient strategy for building molecular complexity. A catalytic process could be envisioned that initiates a transformation at one of the functional groups of this compound, which then triggers a cascade of reactions to form intricate polycyclic structures in a single operation. nih.gov The development of such catalytic systems, potentially guided by computational studies to understand reaction mechanisms and reactivity, holds significant promise for the future derivatization of this versatile scaffold. nih.gov

Exploration of Biological Activities and Mechanistic Studies of N 3 Cyanothiophen 2 Yl Acetamide

Investigation of Antioxidant Activity Mechanisms (e.g., ABTS Assay)

The antioxidant potential of N-(3-cyanothiophen-2-yl)acetamide derivatives has been evaluated using methods such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. nih.govacs.orgacs.org This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable ABTS radical cation (ABTS•+), thus neutralizing it. The reduction in the blue-green color of the ABTS radical is monitored spectrophotometrically, and the antioxidant capacity is often compared to a standard antioxidant like Trolox. researchgate.net

In one study, a derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized and assessed for its in vitro antioxidant activity using the ABTS assay. The compound demonstrated moderate antioxidant activity. nih.govacs.orgacs.org The ABTS assay is known for its sensitivity and rapid reaction kinetics in identifying antioxidant capabilities. nih.gov The capacity of thiophenic compounds to scavenge free radicals is an area of active research, with studies indicating that even moderate activity can be significant. nih.govresearchgate.net

Table 1: Antioxidant Activity Data for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

| Compound | Assay | Activity Level | Reference |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ABTS Radical Scavenging | Moderate | nih.gov, acs.org, acs.org |

Assessment of Inhibitory Effects on Microbial Strains (in vitro)

The antimicrobial properties of this compound and its derivatives have been tested against a variety of microbial strains, including both bacteria and fungi. nih.govacs.orgacs.org The microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism. nih.gov

Derivatives of this compound have been evaluated for their inhibitory effects against Gram-positive bacteria. nih.govacs.orgacs.org For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was investigated for its antimicrobial activity against such strains. nih.govacs.org While specific quantitative data on the inhibition of Gram-positive bacteria by the parent compound is not detailed in the provided search results, related acetamide (B32628) derivatives have shown activity. For example, certain N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide derivatives exhibited moderate activity against Staphylococcus aureus and Streptococcus pyogenes. researchgate.net

Similarly, the activity of this compound derivatives against Gram-negative bacteria has been a subject of study. nih.govacs.orgacs.org The compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was tested against Gram-negative bacterial strains, although specific results are not detailed. nih.govacs.org Research on related structures, such as N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide derivatives, has shown that some compounds possess moderate activity against Escherichia coli. researchgate.net

Significant antifungal activity has been reported for this compound derivatives against certain yeast species. nih.govacs.orgacs.org Specifically, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide demonstrated significant activity against Candida glabrata (ATCC 90030) and Candida krusei (ATCC 34135). nih.govacs.orgacs.org These species are clinically relevant, as they can cause invasive candidiasis and may exhibit resistance to common antifungal drugs. taylorandfrancis.comnih.gov The development of new antifungal agents is crucial due to the increasing incidence of infections caused by drug-resistant Candida species. taylorandfrancis.comscience.gov

Table 2: In Vitro Antimicrobial Activity of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

| Microbial Strain | Type | Activity Level | Reference |

| Candida glabrata ATCC 90030 | Yeast (Fungus) | Significant | nih.gov, acs.org, acs.org |

| Candida krusei ATCC 34135 | Yeast (Fungus) | Significant | nih.gov, acs.org, acs.org |

| Gram-Positive Bacteria | Bacteria | Investigated | nih.gov, acs.org, acs.org |

| Gram-Negative Bacteria | Bacteria | Investigated | nih.gov, acs.org, acs.org |

Enzyme Inhibition Studies Relevant to Biological Pathways

Derivatives based on the this compound scaffold have been designed and synthesized as potential inhibitors of key enzymes in cancer signaling pathways. Dual targeting of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) is a validated strategy for treating lung cancer. nih.gov EGFR mutations are a common driver in non-small cell lung cancer (NSCLC), and resistance to EGFR inhibitors often develops, necessitating new therapeutic approaches. themarkfoundation.org

A series of this compound derivatives were synthesized and evaluated for their ability to inhibit EGFR and HER2 kinases. nih.gov These compounds were tested for their cytotoxic activity against the H1299 non-small cell lung cancer cell line. The findings indicated that these derivatives could serve as a basis for developing potent dual EGFR/HER2 inhibitors. nih.govnih.gov Molecular modeling studies suggested that these compounds have a high affinity for the hinge region of the kinase domain, engaging in hydrogen bonding and other interactions. nih.gov

β-site Amyloid Precursor Protein Cleaving Enzyme (BACE) Inhibition

While direct experimental data on the inhibition of β-site amyloid precursor protein cleaving enzyme (BACE1) by this compound is not currently available in the reviewed literature, the broader class of thiophene-containing compounds has been investigated for this therapeutic target. BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides that are central to the pathology of Alzheimer's disease. The exploration of thiophene (B33073) derivatives as BACE1 inhibitors is driven by the need for novel small molecules that can cross the blood-brain barrier and effectively reduce Aβ production.

Research into thiophene-based structures has shown that this heterocyclic ring can serve as a scaffold for the design of potent BACE1 inhibitors. These studies typically focus on how different substitutions on the thiophene ring influence the interaction with the enzyme's active site. The aim is to optimize potency, selectivity over other aspartyl proteases like cathepsin D, and pharmacokinetic properties. Although specific inhibitory constants and detailed mechanistic studies for this compound are lacking, the known electronic and structural features of the cyanothiophene core suggest it could be a fragment of interest in future BACE1 inhibitor design.

MurF Enzyme Inhibition

The MurF enzyme, a crucial component in the bacterial peptidoglycan biosynthesis pathway, represents a validated target for the development of novel antibacterial agents. nih.gov This enzyme catalyzes the final intracellular step, the addition of D-alanyl-D-alanine to the nucleotide precursor, a process essential for bacterial cell wall integrity. nih.gov As MurF has no human counterpart, inhibitors of this enzyme are expected to have a high degree of selectivity and a favorable safety profile. nih.gov

Derivatives of cyanothiophene have emerged as a promising class of MurF inhibitors. nih.govnih.gov Extensive research, including structure-activity relationship (SAR) studies, has been conducted on analogs of this compound. These studies have led to the development of potent inhibitors of MurF from various bacterial species, including Streptococcus pneumoniae, Escherichia coli, and Staphylococcus aureus. nih.gov Systematic modifications of the cyanothiophene scaffold have resulted in compounds with inhibitory activities in the nanomolar to low-micromolar range. nih.govnih.gov Some of these inhibitors have also demonstrated antibacterial activity against pathogenic bacteria. nih.gov The 2-aminothiophene-3-carbonitrile (B183302) moiety, a core component of this compound, is considered essential for potent MurF inhibitory activity. researchgate.net

The following table summarizes the inhibitory data for some cyanothiophene derivatives against MurF enzymes from different bacterial species.

| Compound/Derivative Class | Target Organism | IC₅₀ (µM) | Reference |

| Cyanothiophene Derivatives | Streptococcus pneumoniae | Nanomolar range | nih.gov |

| Cyanothiophene Derivatives | Escherichia coli | Micromolar range | nih.gov |

| Cyanothiophene Derivatives | Staphylococcus aureus | Micromolar range | nih.gov |

| Sulfone based cyanothiophene | Streptococcus pneumoniae | 0.30 | researchgate.net |

Cholinesterase (AChE, BChE) Inhibition

Cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are well-established targets in the symptomatic treatment of Alzheimer's disease. Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which can lead to improvements in cognitive function. mdpi.comnih.gov The thiophene scaffold has been utilized in the design of novel cholinesterase inhibitors.

While specific data for this compound is not detailed in the available literature, studies on various thiophene derivatives have demonstrated significant AChE inhibitory activity. mdpi.comnih.gov For instance, a series of novel thiophene derivatives were synthesized and evaluated for their ability to inhibit AChE, with some compounds showing greater potency than the reference drug, donepezil. mdpi.comnih.gov Molecular modeling studies have suggested that these thiophene derivatives can bind effectively to the active site of AChE. mdpi.com The acetamide linkage present in this compound is a common feature in many known enzyme inhibitors and could play a role in binding to the cholinesterase active site.

Glycogen Synthase Kinase-3β (GSK-3β) Modulation

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is associated with several diseases, including Alzheimer's disease, bipolar disorder, and cancer. nih.govnih.gov Consequently, the development of GSK-3β inhibitors is an active area of research.

The thiophene core is present in several classes of compounds that have been investigated as GSK-3β inhibitors. For example, novel thieno[3,2-c]pyrazol-3-amine derivatives have been designed and synthesized, leading to the identification of potent GSK-3β inhibitors with IC₅₀ values in the nanomolar range. nih.gov These compounds have also shown good kinase selectivity. nih.gov Another class of compounds, thienopyrimidine derivatives, has also been explored for GSK-3β inhibition, with some derivatives showing moderate activity. nih.gov Although direct modulation of GSK-3β by this compound has not been reported, the presence of the thiophene ring suggests that this compound could be a scaffold for the design of new GSK-3β modulators.

Assessment of Inhibitory Effects on Cell Proliferation in Specific Cell Lines (in vitro models)

The antiproliferative activity of thiophene derivatives has been evaluated against various human cancer cell lines, indicating the potential of this chemical class in oncology research. nih.govnih.govnih.gov Studies on 2-aminothiophene derivatives, which are structurally related to this compound, have demonstrated significant antiproliferative effects against cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. nih.gov Some of these derivatives showed inhibitory percentages comparable to or higher than the standard chemotherapeutic drug doxorubicin. nih.gov

Furthermore, a series of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives exhibited cytotoxic activities against a panel of human cancer cell lines, including breast (MCF-7, T47D, MDA-MB-231), liver (HEPG-2), colon (HCT-116), prostate (PC3), and cervix (HeLa) cells. nih.gov Two compounds from this series showed particularly high cytotoxicity against PC3 and HepG2 cells, inducing apoptosis through the up-regulation of caspases-3 and -9. nih.gov Another study on novel thiophene and thienopyrimidine derivatives reported that some compounds were more active against breast cancer cell lines (MDA-MB-231) than colon cancer cell lines (HT-29). nih.gov

The following table summarizes the antiproliferative activity of some thiophene derivatives against various cancer cell lines.

| Compound/Derivative Class | Cell Line | Activity | Reference |

| 2-Amino thiophene derivatives | HeLa, PANC-1 | Significant antiproliferative potential | nih.gov |

| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives | MCF-7, T47D, MDA-MB-231, HEPG-2, HCT-116, PC3, HeLa | Cytotoxic activity, induction of apoptosis | nih.gov |

| Thiophene and thienopyrimidine derivatives | MDA-MB-231, HT-29 | IC₅₀ values in the micromolar range | nih.gov |

Mechanistic Insights into Interactions with DNA and Other Biomolecules

The interaction of small molecules with DNA is a key mechanism of action for many therapeutic agents, particularly anticancer drugs. Computational studies have been employed to investigate the potential interaction between a close analog, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, and DNA bases. nih.govnih.govsemanticscholar.org These in silico analyses, using methods such as electrophilicity-based charge transfer, were performed to examine the interactions with guanine, thymine, adenine, and cytosine. nih.govnih.govsemanticscholar.org Such computational approaches provide insights into the potential DNA-binding capabilities of this class of compounds.

Experimental studies on other thiophene derivatives have provided further evidence for their ability to interact with DNA. For example, a class of antibacterial thiophenes has been shown to target DNA gyrase by stabilizing DNA-cleavage complexes. This unique mechanism involves the allosteric inhibition of the enzyme, leading to the stabilization of either single- or double-stranded DNA breaks. X-ray crystallography has revealed that these compounds bind to a protein pocket remote from the DNA, influencing the enzyme's conformation and function. Additionally, metal complexes of thiophene-containing ligands have been studied for their DNA binding and cleavage properties, demonstrating that these molecules can interact with DNA, often via groove binding, and in some cases, induce DNA cleavage through hydrolytic pathways. nih.gov

Structure-Activity Relationship (SAR) Investigations for Optimized Biological Effects

Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds to enhance their biological activity and selectivity. For cyanothiophene derivatives, extensive SAR investigations have been conducted, particularly in the context of MurF inhibition. nih.govnih.govresearchgate.net These studies have revealed that the 2-aminothiophene-3-carbonitrile scaffold is a key pharmacophore for MurF inhibitory activity. researchgate.net Systematic modifications of substituents on the thiophene ring and the acetamide moiety have led to the identification of compounds with significantly improved potency and a broader spectrum of antibacterial activity. nih.govnih.gov

In the area of cholinesterase inhibition, SAR studies on thiophene derivatives have highlighted the importance of specific structural features for potent activity. For example, the nature and position of substituents on the thiophene ring, as well as the groups attached to the acetamide nitrogen, can greatly influence the inhibitory potency against AChE. mdpi.comnih.gov

For GSK-3β inhibitors based on the thieno[3,2-c]pyrazole scaffold, SAR studies have demonstrated that specific substitutions on the pyrazole (B372694) and thiophene rings are critical for achieving high potency and selectivity. nih.gov The exploration of different functional groups at various positions has allowed for the fine-tuning of the interaction with the GSK-3β active site.

Similarly, SAR studies on antiproliferative thiophene derivatives have provided valuable information on the structural requirements for cytotoxicity against cancer cells. nih.govnih.gov These studies guide the design of new analogs with improved anticancer activity and selectivity. The acetamide linkage is a common feature in many of these biologically active molecules, and its modification is a key strategy in SAR exploration. nih.gov

| Biological Target | Key SAR Findings | Reference |

| MurF Enzyme | The 2-aminothiophene-3-carbonitrile core is essential for activity. Modifications to the acetamide substituent can significantly impact potency. | nih.govnih.govresearchgate.net |

| Cholinesterases | Substituents on the thiophene ring and the acetamide nitrogen are crucial for inhibitory potency. | mdpi.comnih.gov |

| GSK-3β | Specific substitutions on the fused thieno-pyrazole ring system are critical for high potency and selectivity. | nih.gov |

| Cancer Cell Proliferation | The nature of the substituents on the thiophene ring influences cytotoxic activity and selectivity against different cancer cell lines. | nih.govnih.gov |

Advanced Applications in Materials Science and Chemical Biology Utilizing Cyanothiophene Derivatives

Application in Organic Electronic Materials (e.g., p-type Organic Semiconductors)

Thiophene-based molecules are foundational to the field of organic electronics, frequently serving as the active components in organic field-effect transistors (OFETs) and organic photovoltaic devices. The aromatic nature and stability of the thiophene (B33073) ring contribute to its favorable electronic properties. researchgate.net Many thiophene polymers and oligomers exhibit p-type semiconducting behavior, meaning they conduct charge through the movement of positive charge carriers, or "holes". researchgate.net For instance, regioregular poly(3-hexylthiophene) (P3HT) is a well-studied p-type organic semiconductor known for its relatively high charge-carrier mobility. researchgate.net

The incorporation of electron-withdrawing groups, such as the nitrile (cyano) group in N-(3-cyanothiophen-2-yl)acetamide, can significantly influence the electronic properties of the molecule. While many thiophene derivatives are p-type semiconductors, the strategic placement of functional groups can also be used to develop n-type (electron-conducting) organic semiconductors. researchgate.net The performance of such materials is often evaluated based on their charge-carrier mobility and stability. researchgate.net Although this compound has not been specifically reported as a semiconductor, its structural similarity to other thiophene derivatives suggests its potential as a monomer or a component in the synthesis of novel p-type or even n-type organic semiconductors. researchgate.netresearchgate.net The acetamide (B32628) group could further influence molecular packing and thin-film morphology, which are critical factors for efficient charge transport in organic electronic devices.

| Organic Semiconductor Type | Example Compound | Key Feature |

| p-type | regioregular poly(3-hexylthiophene) (P3HT) | Hole-conducting thiophene polymer |

| p-type | Pentacene | High field-effect mobility |

| n-type | Fullerene derivatives | Electron-conducting |

Role in Ligand Design for Fluorescent Assessment of Protein Aggregates (e.g., Amyloid in Neurodegenerative Disease Research)

The misfolding and aggregation of proteins, such as amyloid-beta (Aβ) in Alzheimer's disease, is a hallmark of many neurodegenerative disorders. Small molecules that can selectively bind to these protein aggregates and produce a detectable signal, such as fluorescence, are invaluable tools for research and diagnostics. Stilbene-based compounds, for example, have been developed as fluorescent probes that can interact with Aβ aggregates and inhibit their formation. mdpi.com

The cyanothiophene scaffold present in this compound offers a promising platform for the design of such fluorescent ligands. The conjugated π-system of the thiophene ring can give rise to intrinsic fluorescence, which may be modulated upon binding to a biological target like an amyloid fibril. The cyano and acetamide groups provide opportunities for further chemical modification to optimize binding affinity, selectivity, and photophysical properties. While this compound itself has not been investigated for this purpose, its derivatives could be synthesized and screened for their ability to detect protein aggregates, potentially leading to new probes for studying neurodegenerative diseases.

Incorporation into Polymeric Materials, Dyes, and Liquid Crystals

Amide-containing compounds are known for their diverse applications in materials science, including their use as monomers for polymers, as chromophores in dyes, and as structural components of liquid crystals. nih.gov The amide bond in this compound provides a site for polymerization, potentially leading to novel polyamides with embedded cyanothiophene units. Such polymers could exhibit interesting thermal, mechanical, and electronic properties derived from the thiophene core.

Furthermore, the conjugated system of the cyanothiophene ring suggests that derivatives of this compound could function as dyes. The absorption and emission of light by these molecules can be tuned by modifying the substituents on the thiophene ring, making them potentially useful for applications ranging from textile coloring to advanced optical materials. The rigid, planar structure of the thiophene ring, combined with the potential for intermolecular hydrogen bonding via the acetamide group, also suggests that derivatives of this compound could exhibit liquid crystalline phases.

| Material Class | Potential Role of this compound |

| Polymeric Materials | Monomer for novel polyamides |

| Dyes | Core chromophore structure |

| Liquid Crystals | Mesogenic core unit |

Potential as Agrochemical Precursors

The amide functional group is a common feature in many commercially successful agrochemicals, including herbicides, insecticides, and fungicides. nih.gov The biological activity of these compounds is often dependent on the specific nature of the groups attached to the amide nitrogen and the carbonyl carbon.

This compound serves as a scaffold that combines an amide group with a cyanothiophene heterocycle. A related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, has demonstrated moderate antioxidant and significant antimicrobial properties. nih.govacs.org This suggests that the this compound core may be a valuable starting point for the synthesis of new agrochemicals. By systematically modifying the acetamide portion of the molecule, it may be possible to develop novel compounds with potent and selective activity against agricultural pests and pathogens.

Development as Chemical Biology Tools for Target Identification

Chemical biology utilizes small molecules as probes to study and manipulate biological systems. nih.gov A key challenge in this field is the identification of the specific protein or other biomolecule that a bioactive small molecule interacts with to produce its effect. nih.govresearchgate.net This process, known as target identification, is crucial for understanding the mechanism of action of new drug candidates and research tools. researchgate.net

Given the observed biological activity of related cyanothiophene derivatives, this compound represents a potential starting point for the development of chemical biology probes. nih.govacs.org For instance, it could be functionalized with a reactive group for covalent labeling of its protein target or with a tag for affinity purification. Such tools would be instrumental in elucidating the biological pathways modulated by this class of compounds, thereby accelerating drug discovery and basic biological research.

Future Research Directions and Translational Perspectives for N 3 Cyanothiophen 2 Yl Acetamide

Advanced Methodological Development in Synthesis and Characterization

The current synthesis of derivatives based on the N-(3-cyanothiophen-2-yl)acetamide core typically involves a two-step N-acylation process. nih.govacs.org This method, while effective, begins with the activation of a carboxylic acid (e.g., converting it to an acyl chloride) followed by its reaction with 2-aminothiophene-3-carbonitrile (B183302). nih.govacs.org Future research should focus on developing more streamlined and efficient synthetic routes. This could include:

One-Pot Syntheses: Designing protocols that combine the acid activation and acylation steps, thereby reducing reaction time, solvent usage, and purification efforts.

Green Chemistry Approaches: Exploring the use of environmentally benign solvents, catalyst systems (such as biocatalysts or solid-supported catalysts), and energy sources (like microwave or ultrasonic irradiation) to create more sustainable synthetic pathways.

Flow Chemistry: Implementing continuous flow reactors for the synthesis, which can offer superior control over reaction parameters, improve scalability and safety, and potentially increase yields.

In terms of characterization, derivatives have been thoroughly analyzed using standard techniques such as FT-IR, ¹H and ¹³C NMR spectroscopy, and single-crystal X-ray crystallography. nih.govacs.org Advanced characterization could provide deeper structural and property insights. Future efforts could employ:

Advanced Spectroscopic and Crystallographic Techniques: Utilizing techniques like solid-state NMR to understand the compound's structure in a non-solution state and high-resolution X-ray diffraction to map electron density and understand bonding in greater detail.

In-depth Physicochemical Profiling: Systematically evaluating properties crucial for pharmaceutical development, such as solubility, lipophilicity (LogP), and pKa, to build a comprehensive dataset for future modeling efforts.

Computational Design and Prediction of Novel Cyanothiophene Analogs with Enhanced Properties

Computational chemistry is a powerful tool for accelerating the discovery of new molecules with desired properties. Initial studies on this compound derivatives have already employed Density Functional Theory (DFT) methods to analyze molecular structure and Hirshfeld surface analysis to understand intermolecular interactions. nih.govresearchgate.net Building on this foundation, future research can leverage computational design to guide the synthesis of novel analogs. researchgate.net

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of various this compound analogs with their observed biological activities (e.g., antimicrobial or antioxidant). These models can then be used to predict the activity of yet-unsynthesized compounds.

Molecular Docking: As seen in studies with related complex thiophene (B33073) derivatives, molecular docking can be used to predict the binding affinity and orientation of novel analogs within the active sites of specific biological targets, such as enzymes or receptors. mdpi.com This is crucial for designing compounds with high specificity and potency.

ADMET Prediction: Utilizing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. This early-stage screening can help prioritize compounds with favorable pharmacokinetic and safety profiles, reducing late-stage failures in drug development.

The goal of this computational work is to create a feedback loop where predictive models guide synthetic efforts toward analogs with enhanced efficacy, better target specificity, and improved drug-like properties.

Further Elucidation of Biological Mechanisms of Action

A derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, has demonstrated moderate antioxidant and significant antimicrobial activity, particularly against yeasts like Candida glabrata and Candida krusei. nih.govacs.org However, the precise molecular mechanisms underlying these activities remain to be fully elucidated. Future research should focus on:

Antimicrobial Mechanism: Investigating how these compounds exert their antimicrobial effects. This could involve studies to determine if they disrupt microbial cell membranes, inhibit essential enzymes (such as those involved in cell wall synthesis or DNA replication), or interfere with microbial metabolic pathways.

Antioxidant Mechanism: Determining the pathway of antioxidant action. Does the molecule act as a direct radical scavenger, or does it operate indirectly by chelating pro-oxidant metal ions or by upregulating endogenous antioxidant enzymes within cells?

Target Identification: Employing techniques such as chemical proteomics or genetic screening to identify the specific cellular proteins or pathways that this compound and its analogs interact with to produce their biological effects.

A thorough understanding of the mechanism of action is critical for optimizing the scaffold for a specific therapeutic indication and for predicting potential off-target effects.

Exploration of Multitargeting Strategies in Chemical Biology

Many complex diseases, including cancer and neurodegenerative disorders, involve multiple pathological pathways. Designing single chemical entities that can modulate several targets simultaneously—a multitargeting strategy—is a promising therapeutic approach. The this compound core, with its demonstrated potential for antioxidant and antimicrobial activities, is an attractive starting point for developing multitarget agents.

Future research could aim to design hybrid molecules that combine the this compound scaffold with other pharmacophores to achieve a desired polypharmacological profile. For example, one could envision analogs designed to:

Combine antimicrobial activity with inhibition of bacterial virulence factors to create more robust anti-infective agents.

Integrate antioxidant properties with anti-inflammatory activity by targeting enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which could be beneficial for treating inflammatory conditions with an underlying oxidative stress component. mdpi.com

This approach requires a sophisticated design strategy that balances the structural requirements for interacting with multiple targets within a single molecule.

Development of Novel Scaffolds Based on the this compound Core

The this compound core is not just a potential therapeutic agent in itself, but also a versatile building block, or synthon, for the construction of more complex chemical structures. The reactive nature of the acetamide (B32628) group and the functionalized thiophene ring allows for a wide range of chemical transformations.

Future synthetic work should explore using this core to create novel heterocyclic systems. As demonstrated in related structures, the acetamide moiety can be a handle for further chemical elaboration. researchgate.net For instance, research has shown that a chloroacetamide derivative of a cyanothiophene can be reacted with other heterocyclic thiols to create large, hybrid molecules with potential anti-inflammatory properties. mdpi.com This highlights the potential for:

Ring-Closing Reactions: Designing intramolecular reactions to create fused heterocyclic systems, such as thieno[2,3-b]pyridines or other polycyclic structures, which could possess unique biological and photophysical properties.

Synthesis of Hybrid Molecules: Using the acetamide as a linker to attach other pharmacologically active moieties, creating novel conjugates with combined or synergistic activities.

Materials Science Applications: Exploring the derivatization of the core scaffold to create molecules with interesting electronic or optical properties, potentially leading to applications in organic electronics, dyes, or sensors.

By treating this compound as a foundational scaffold, chemists can unlock a vast chemical space populated by novel molecules with diverse and potentially valuable properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-cyanothiophen-2-yl)acetamide, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via condensation reactions between thiophene derivatives and cyanoacetamide precursors. A common approach involves functionalizing the thiophene ring at the 3-position with a cyano group, followed by acetylation of the adjacent amine. For example, analogous syntheses use substitution reactions under alkaline conditions and condensation with cyanoacetic acid in the presence of carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Reaction optimization includes adjusting solvent polarity (e.g., dichloromethane or acetone), temperature (e.g., 273 K for controlled kinetics), and stoichiometric ratios to improve yields (>70%) .

Q. How is the structural characterization of N-(3-cyanothiophen-2-yl)acetamide performed, and what techniques validate its purity?

- Methodology : X-ray crystallography (using programs like SHELXL for refinement) resolves the compound’s 3D structure, confirming bond angles, torsion angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) . Spectroscopic methods include:

- FTIR : Confirms the presence of cyano (~2220 cm⁻¹) and amide (~1650 cm⁻¹) functional groups.

- NMR : ¹H NMR (DMSO-d₆) shows aromatic proton signals at δ 7.2–7.8 ppm for the thiophene ring and a singlet at δ 2.1 ppm for the acetyl group .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 207) .

Advanced Research Questions

Q. What computational strategies model the electronic properties and reactivity of N-(3-cyanothiophen-2-yl)acetamide?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) predict molecular electrostatic potential (MESP), HOMO-LUMO gaps, and Fukui indices. For example, the cyano group’s electron-withdrawing effect lowers the LUMO energy (-1.8 eV), enhancing electrophilic reactivity at the thiophene ring’s α-position. Solvent effects (e.g., polarizable continuum models) and natural bond orbital (NBO) analysis further elucidate charge transfer mechanisms .

Q. How does the thiophene scaffold in N-(3-cyanothiophen-2-yl)acetamide influence its biological activity, particularly in targeting EGFR/HER2 kinases?

- Methodology : The thiophene ring’s planar structure facilitates π-π stacking with kinase active sites, while the cyano group stabilizes hydrogen bonds with backbone amides (e.g., Met793 in EGFR). In vitro assays (IC₅₀ = 0.8–1.2 µM against H1299 lung cancer cells) correlate with molecular docking scores (AutoDock Vina, binding energy ≈ -9.2 kcal/mol). Structure-activity relationship (SAR) studies show that substituting the thiophene’s 3-position with bulkier groups (e.g., methyl) reduces potency due to steric hindrance .

Q. How can researchers resolve contradictions in reaction yield data during scale-up synthesis?

- Methodology : Contradictions often arise from heterogeneous mixing or heat transfer inefficiencies. Statistical tools like Design of Experiments (DoE) identify critical parameters (e.g., stirring rate, cooling rate). For example, transitioning from batch to flow chemistry improves reproducibility by maintaining consistent residence times (2–5 min) and temperature gradients (±1°C). Advanced purification (e.g., preparative HPLC with C18 columns) isolates byproducts (e.g., unreacted cyanoacetic acid) that skew yield calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.